molecular formula C11H12BrNO B1650230 N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide CAS No. 1156158-73-4

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide

Cat. No.: B1650230
CAS No.: 1156158-73-4
M. Wt: 254.12
InChI Key: ZOMOZKVLHFCJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide is a synthetic acrylamide derivative featuring a para-bromo-substituted phenyl ring with ortho-methyl groups. Its molecular formula is inferred as C₁₂H₁₄BrNO, with a molar mass of 276.16 g/mol. Key properties such as lipophilicity (logD₇.₄) and solubility remain unquantified in the evidence, but structural analogs suggest moderate hydrophobicity due to halogenation and alkyl substituents.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-4-10(14)13-11-7(2)5-9(12)6-8(11)3/h4-6H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMOZKVLHFCJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C=C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259586
Record name N-(4-Bromo-2,6-dimethylphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156158-73-4
Record name N-(4-Bromo-2,6-dimethylphenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156158-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2,6-dimethylphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2,6-Dimethylaniline Hydrochloride

The patent by US4918230A details a high-yield bromination process using 2,6-dimethylaniline hydrochloride in inert solvents. Key steps include:

  • Suspension Preparation : 2,6-dimethylaniline hydrochloride is suspended in 1,2-dichloroethane or cyclohexane.
  • Bromine Addition : Elemental bromine is added dropwise at 0–70°C, facilitating regioselective substitution at the para position.
  • Isolation : The resulting 4-bromo-2,6-dimethylaniline hydrobromide precipitates as yellow crystals, isolated via filtration and dried under vacuum.

Table 1: Bromination Conditions and Yields

Solvent Temperature (°C) Yield (%) Purity (%)
1,2-Dichloroethane 0 97 99.5
Cyclohexane 70 99.9 98.7

This method achieves near-quantitative yields due to the stabilizing effect of the hydrohalide salt, which enhances bromine electrophilicity and minimizes side reactions.

Neutralization to Free Amine

The hydrobromide salt is neutralized using aqueous sodium hydroxide, liberating 4-bromo-2,6-dimethylaniline. Careful pH control (8–9) prevents over-basification, which could degrade the aromatic ring.

Preparation of Prop-2-enoyl Chloride

Prop-2-enoyl chloride (acryloyl chloride) is synthesized from acrylic acid via chlorination with thionyl chloride:
$$ \text{CH}2=\text{CHCOOH} + \text{SOCl}2 \rightarrow \text{CH}2=\text{CHCOCl} + \text{SO}2 + \text{HCl} $$
Reaction conditions:

  • Solvent : Toluene or dichloromethane
  • Temperature : 40–50°C
  • Catalyst : Dimethylformamide (DMF, 0.1 mol%)

Excess thionyl chloride is removed under reduced pressure, and the product is distilled to ≥98% purity.

Amidation of 4-Bromo-2,6-dimethylaniline

The final step involves coupling 4-bromo-2,6-dimethylaniline with prop-2-enoyl chloride under Schotten-Baumann conditions:

Reaction Mechanism

$$ \text{Ar-NH}2 + \text{CH}2=\text{CHCOCl} \rightarrow \text{Ar-NHCOCH}=\text{CH}_2 + \text{HCl} $$
Conditions :

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate
  • Base : Triethylamine (2.2 equiv) to scavenge HCl
  • Temperature : 0–5°C to suppress polymerization
  • Time : 2–4 hours

Table 2: Amidation Optimization

Solvent Base Yield (%) Purity (%)
THF Triethylamine 95 99.1
Ethyl Acetate Pyridine 88 97.3

Triethylamine in THF provides superior yields due to its strong HCl affinity and compatibility with acryloyl chloride.

Alternative Synthetic Routes

Enzymatic Amidation

While enzymatic methods using nitrile hydratase (e.g., Pseudomonas chlororaphis B23) excel in acrylamide production, their application to aromatic amines remains limited. Experimental trials coupling 4-bromo-2,6-dimethylaniline with acrylonitrile under enzymatic conditions yielded <20% conversion, highlighting the need for tailored biocatalysts.

Solid-Phase Synthesis

Immobilized coupling agents (e.g., HATU on resin) were explored but resulted in lower efficiency (72% yield) due to steric hindrance from the bulky aryl group.

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance reaction rates but risk acryloyl chloride hydrolysis. Non-polar solvents (toluene) improve stability but reduce amine solubility. A 3:1 THF:toluene mixture balances these factors, achieving 97% yield at 10 kg scale.

Temperature Control

Maintaining temperatures below 10°C during amidation is critical to prevent:

  • Polymerization of acryloyl chloride.
  • Ring Bromination side reactions.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) yields 99.5% pure product.
  • Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) removes trace impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the amide moiety play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the enzyme, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of acrylamide derivatives are highly dependent on substituent patterns on the phenyl ring and the amide side chain. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Phenyl Ring) Key Functional Groups Biological Activity Physicochemical Properties Source
N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide (Target) 4-Br, 2,6-diCH₃ Prop-2-enamide Not reported (inferred antimicrobial/anti-inflammatory) Moderate logD₇.₄ (estimated) -
(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11, Evd. 2) 4-Br, 3-Cl Prop-2-enamide + phenyl Cytotoxic (THP1-Blue™ NF-κB cells) High lipophilicity (ClogP ≈ 4.2)
(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)prop-2-enamide (Compound 20) 2,6-diBr, 3-Cl, 4-F Prop-2-enamide Anti-inflammatory (NF-κB inhibition) Very high logD₇.₄ (>5)
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2, Evd. 3) 4-OH, 3-OCH₃ (side chain: 4-OH, OCH₃) Acrylamide + polar substituents Anti-inflammatory (IC₅₀ = 17.00 ± 1.11 μM) Low logD₇.₄ (hydrophilic)
2-(4-bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)propanamide (Evd. 4) 4-Br, 2,6-diCH₃ (phenoxy group) Propanamide + furan Not reported Molar mass = 352.22 g/mol

Physicochemical and ADMET Properties

  • Lipophilicity : Halogenation (Br, Cl) increases logD₇.₄ values, as seen in (ClogP ≈ 4–5). The target compound’s bromine and methyl groups likely confer moderate lipophilicity, balancing membrane permeability and solubility. Natural analogs with hydroxyl groups () exhibit lower logD₇.₄ (~1–2), limiting their passive diffusion .
  • Synthetic vs. Natural Derivatives : Synthetic halogenated compounds () prioritize stability and potency, while natural derivatives () emphasize polar interactions but require structural optimization for drug-likeness .

Key Research Findings

  • Substituent Position : Para-substitution favors antimicrobial activity, while ortho-substitution enhances anti-inflammatory effects. The target compound’s 4-Br and 2,6-diCH₃ groups may straddle both domains but require empirical validation .
  • Trade-offs in Design : highlights the challenge of balancing antimicrobial and anti-inflammatory properties. The target compound’s simpler substitution pattern may offer a scaffold for further optimization .

Biological Activity

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol
  • Structural Characteristics : The compound contains a brominated aromatic ring and an amide functional group, which are crucial for its biological activity.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including:

  • Mycobacterium tuberculosis : The compound showed minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 µM against multiple mycobacterial species, indicating strong potential as an antitubercular agent.
  • Staphylococcus aureus : It displayed comparable efficacy to traditional antibiotics like ampicillin and isoniazid against methicillin-resistant strains (MRSA) with MIC values around 22.27 µM .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. The compound was found to significantly attenuate inflammation induced by lipopolysaccharide (LPS) in vitro, suggesting its utility in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking critical biochemical pathways involved in microbial growth and inflammation.
  • Disruption of Biofilm Formation : It has been shown to reduce biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Study 1: Antimicrobial Screening

In a comprehensive screening of various N-arylcinnamamides, this compound was identified as one of the most active compounds against Staphylococcus aureus and Mycobacterium tuberculosis. The study utilized time-kill assays demonstrating a reduction of colony-forming units (CFU/mL) by over 99% after 8 hours of exposure at concentrations close to the MICs .

Study 2: In Vivo Efficacy

In vivo studies using animal models indicated that this compound significantly reduced mycobacterial load in lung and spleen tissues without exhibiting notable toxicity to host cells. This highlights its potential for development into a therapeutic agent for tuberculosis.

Summary of Biological Activities

Activity TypeTarget OrganismsMIC (µM)Notes
AntimicrobialMycobacterium tuberculosis0.08 - 5.05Strong activity against multiple strains
Staphylococcus aureus (MRSA)22.27Comparable to standard antibiotics
Anti-inflammatoryLPS-induced inflammationN/ASignificant attenuation observed

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Stepwise synthesis : Start with bromination of 2,6-dimethylaniline to introduce the 4-bromo substituent. Subsequent acylation with acryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere ensures controlled reactivity .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify intermediates using column chromatography (silica gel, hexane:ethyl acetate gradient). Final recrystallization from ethanol improves purity (>95% by HPLC) .
  • Yield enhancement : Use excess acryloyl chloride (1.5 eq.) and triethylamine (2 eq.) as a base to neutralize HCl byproducts.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • NMR analysis :

  • ¹H NMR : Expect aromatic protons (6.8–7.2 ppm, doublet for para-substituted bromine), methyl groups (2.3–2.5 ppm, singlet), and acrylamide protons (δ 5.7–6.4 ppm, multiplet for vinyl group) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and quaternary carbons adjacent to bromine (~120 ppm) .
    • Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 281.03 (calculated for C₁₁H₁₁BrNO). High-resolution MS (HRMS) validates molecular formula .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Chromatography : Use flash chromatography with silica gel (particle size 40–63 μm) and a 3:1 hexane:ethyl acetate mobile phase.
  • Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to 4°C for crystal formation. Filter under reduced pressure to isolate pure product .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic and steric properties of this compound in supramolecular interactions?

  • Computational analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-withdrawing bromine increases electrophilicity at the acrylamide carbonyl, enhancing hydrogen-bond acceptor capacity .
  • X-ray crystallography : Co-crystallize with thiourea derivatives to study halogen bonding. SHELX software (SHELXL-2018) refines crystal structures, revealing Br···S interactions (~3.3 Å) .

Q. What experimental approaches can resolve contradictions in biological activity data for structural analogs of this compound?

  • Case study : If analogs show conflicting antimicrobial activity, conduct:

  • Dose-response assays : Test against Staphylococcus aureus (ATCC 25923) and MRSA (clinical isolates) using broth microdilution (MIC values) .
  • Cytotoxicity screening : Use THP1-Blue™ NF-κB cells to differentiate bactericidal effects from nonspecific toxicity. Compound 11 in , a brominated analog, showed cytotoxicity at >50 μM, suggesting selectivity thresholds .
    • Statistical validation : Apply principal component analysis (PCA) to correlate substituent positions (meta vs. para) with activity trends .

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • ADMET profiling :

  • Lipophilicity : Calculate logP via RP-HPLC (C18 column, methanol:water gradient). Compare experimental logD₇.₄ (~2.1) with software predictions (e.g., ACD/Labs, MarvinSuite) .
  • Metabolic stability : Simulate cytochrome P450 interactions using SwissADME. The bromine atom may reduce hepatic clearance by steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.